molecular formula C24H23ClN2O2S B4748795 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide

2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide

Cat. No. B4748795
M. Wt: 439.0 g/mol
InChI Key: RBENMCMAWZXFKW-UHFFFAOYSA-N
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Description

2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide, also known as CTM, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the fields of cancer research and pain management. In

Scientific Research Applications

2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been studied extensively for its potential use in cancer research. Studies have shown that 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has also been studied for its potential use in pain management. It has been shown to have analgesic effects in animal models of pain.

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and pain sensation.
Biochemical and Physiological Effects
2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been shown to inhibit cell growth and induce apoptosis (cell death). In animal models of pain, 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been shown to have analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide in lab experiments is its potential for use in cancer research and pain management. However, there are also limitations to its use. For example, 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide. One area of research could focus on further elucidating the mechanism of action of 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide. Another area of research could focus on developing more potent and selective 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide derivatives for use in cancer research and pain management. Additionally, more studies are needed to determine the safety and efficacy of 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide in humans.

properties

IUPAC Name

2-[[4-[(4-chlorophenyl)sulfanylmethyl]benzoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2S/c1-16(2)26-24(29)21-5-3-4-6-22(21)27-23(28)18-9-7-17(8-10-18)15-30-20-13-11-19(25)12-14-20/h3-14,16H,15H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBENMCMAWZXFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[(4-chlorophenyl)sulfanylmethyl]benzoyl]amino]-N-propan-2-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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